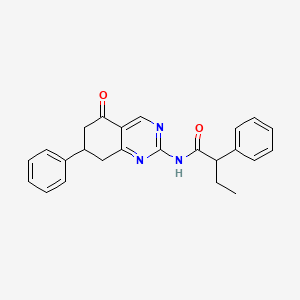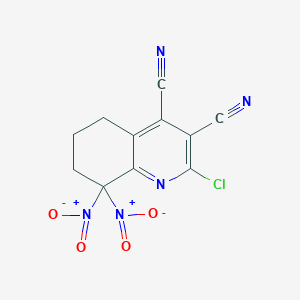![molecular formula C13H11N3O2 B11463699 17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11463699.png)
17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one (let’s call it Compound X for brevity) is a complex heterocyclic compound.
Structure: It contains a fused ring system with three nitrogen atoms and one oxygen atom, resulting in a unique arrangement of double bonds.
Significance: Compound X exhibits interesting properties due to its intricate structure, making it relevant for various scientific applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes, including cyclization reactions involving appropriate precursors.
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: While not widely produced industrially, research laboratories synthesize Compound X for further investigation.
Chemical Reactions Analysis
Reactivity: Compound X undergoes diverse reactions, including oxidation, reduction, and substitution.
Common Reagents: For oxidation, mild oxidants like potassium permanganate or hydrogen peroxide are used. Reduction may involve catalytic hydrogenation.
Major Products: Depending on reaction conditions, Compound X can yield various derivatives, such as substituted pentaenes or other heterocycles.
Scientific Research Applications
Chemistry: Researchers study Compound X’s reactivity, stability, and potential as a building block for novel materials.
Biology: Its biological activity (e.g., antimicrobial, antiviral) is explored.
Medicine: Investigations focus on potential drug candidates derived from Compound X.
Industry: Limited industrial applications exist, but its unique structure inspires material science research.
Mechanism of Action
Targets: Compound X likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Compound X’s fused ring system distinguishes it from related compounds.
Similar Compounds: While Compound X is relatively rare, other triazatetracyclics exist (e.g., 17-oxa-2,14,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12(16),13-heptaen-11-one
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C13H11N3O2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h5-6H,1-4H2,(H,14,15,17) |
InChI Key |
DUVBNQWHXUNHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide](/img/structure/B11463617.png)
![4-(1,3-benzodioxol-5-yl)-1-tert-butyl-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11463619.png)
![2-hydroxy-1-phenyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11463624.png)
![3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463627.png)
![7-(4-ethoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463631.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11463638.png)
![13-(furan-2-yl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11463654.png)
![1-(2-Bromo-5-nitrophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11463656.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11463660.png)

![methyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate](/img/structure/B11463668.png)
![Ethyl {[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11463675.png)

